molecular formula C23H21ClF2 B12639289 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene CAS No. 921605-43-8

2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene

Cat. No.: B12639289
CAS No.: 921605-43-8
M. Wt: 370.9 g/mol
InChI Key: MVAMHTVTTUGONO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene is a halogenated aromatic compound featuring a central benzene ring substituted with:

  • A 4-chlorophenyl group at position 2.
  • Fluorine atoms at positions 1 and 3.
  • A 4-pentylphenyl group at position 5.

This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine and fluorine atoms and the hydrophobic pentyl chain.

Properties

CAS No.

921605-43-8

Molecular Formula

C23H21ClF2

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene

InChI

InChI=1S/C23H21ClF2/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3

InChI Key

MVAMHTVTTUGONO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fenvalerate (CAS 51630-58-1)

Structural Features :

  • Contains a 4-chlorophenyl group and ester functional groups.
  • Pyrethroid insecticide with a molecular weight of 419.90 g/mol .

Key Differences :

  • Fenvalerate’s ester and cyano groups enhance its bioactivity as a neurotoxin, unlike the target compound’s lack of polar functional groups.

Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)

Structural Features :

  • Sulfonyl bridge linking two chlorinated benzene rings.
  • Molecular formula: C₁₂H₆Cl₄O₂S (MW 356.0 g/mol) .

Comparison :

  • Both compounds feature chlorophenyl groups , but Tetradifon’s sulfonyl group increases polarity, improving water solubility (~0.1 mg/L) compared to the target compound’s near-insolubility in water.
  • Tetradifon is a historic acaricide, whereas the target compound’s applications remain underexplored but may align with liquid crystal or polymer additive uses due to its planar structure .

1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene

Structural Features :

  • Chlorine and fluorine substituents on adjacent positions.
  • Sulfanylmethyl group linking a 4-chlorophenyl ring .

Key Contrasts :

  • The sulfanylmethyl group introduces conformational flexibility, unlike the rigid pentylphenyl group in the target compound.
  • Higher halogen density (Cl, F) may increase metabolic stability but reduce synthetic yield due to steric hindrance .

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Structural Features :

  • Heterocyclic core (thiazole) with chlorophenyl and fluorophenyl substituents.
  • Molecular geometry stabilized by intramolecular hydrogen bonds .

Comparison :

  • The thiazole ring enhances π-π stacking interactions, critical for crystallinity (melting point >200°C), whereas the target compound’s aliphatic pentyl chain may lower melting point (<150°C estimated).
  • Electronic effects from fluorine atoms differ: ortho-difluoro substitution in the target compound creates a stronger dipole than para-fluorophenyl groups .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₃H₁₉ClF₂ 368.5 4-Chlorophenyl, 1,3-difluoro
Fenvalerate C₂₅H₂₂ClNO₃ 419.90 Ester, cyano, 4-chlorophenyl
Tetradifon C₁₂H₆Cl₄O₂S 356.0 Sulfonyl, trichlorophenyl
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene C₁₃H₈Cl₂FS 305.1 Sulfanylmethyl, chloro, fluoro

Table 2: Physico-Chemical Properties

Compound Water Solubility (mg/L) logP (Estimated) Melting Point (°C)
Target Compound <0.1 ~6.5 <150
Fenvalerate 0.002 ~6.0 45–60
Tetradifon 0.1 ~4.2 148–150
1-Chloro-2-fluoro... <0.1 ~3.8 80–85

Research Implications

  • The pentyl chain in the target compound may enhance compatibility with non-polar matrices, suggesting utility in polymer additives or liquid crystal displays.
  • Ortho-difluoro substitution could reduce metabolic degradation compared to mono-fluoro analogs, as seen in fluorinated pharmaceuticals () .
  • Structural rigidity from the central benzene ring contrasts with heterocyclic analogs (), impacting thermal stability and crystallinity .

Biological Activity

2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C19H18ClF2
  • Molecular Weight : 336.80 g/mol
  • IUPAC Name : this compound

This compound features a chlorinated phenyl group and difluorobenzene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
This compoundTBDTBD

Anticancer Potential

The anticancer activity of compounds bearing similar structural motifs has been documented in various studies. For example, the presence of difluorobenzene in the structure has been associated with enhanced cytotoxicity against cancer cell lines. A study demonstrated that related compounds inhibited cell proliferation in breast cancer cells through apoptosis induction .

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders respectively. The compound's structural features may enhance binding affinity to these enzymes, leading to increased inhibitory effects .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of chlorinated phenyl derivatives showed that those with similar structures to this compound had significant antibacterial activity against multi-drug resistant strains. This highlights the potential for developing new antibiotics based on its structure.
  • Cytotoxicity in Cancer Cells : Research conducted on various phenyl-substituted compounds revealed that those with a difluorobenzene group exhibited promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited AChE activity, suggesting potential use in Alzheimer's disease treatment protocols. The binding affinity was confirmed through molecular docking studies which indicated favorable interactions with the enzyme's active site .

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